molecular formula C14H13N3O B11666358 N'-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11666358
M. Wt: 239.27 g/mol
InChI Key: KAMFUVKDSMJFBF-YBEGLDIGSA-N
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Description

N’-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between pyridine-2-carbohydrazide and 4-methylbenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted hydrazones and other derivatives.

Scientific Research Applications

N’-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • E-N’-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a 4-methylphenyl group.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-5-7-12(8-6-11)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10-

InChI Key

KAMFUVKDSMJFBF-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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